Distearyl thiodipropionate

Description

Properties

IUPAC Name |

octadecyl 3-(3-octadecoxy-3-oxopropyl)sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45-41(43)35-39-47-40-36-42(44)46-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWSSIYVTQUJQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H82O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027299 | |

| Record name | Distearyl thiodipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

683.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid, White solid; [Hawley] White paste; [MSDSonline] | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-dioctadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Distearyl thiodipropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 250 °C at 1 mm Hg, Boiling Point: >300 °C; decomposes at 300 °C | |

| Record name | DISTEARYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Water solubility: <0.001 g/L at 20 °C, Very soluble in benzene and olefin polymeres | |

| Record name | DISTEARYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.027 g/cu cm at 25 °C | |

| Record name | DISTEARYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.95X10-8 mm Hg at 20 °C | |

| Record name | DISTEARYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White flakes, Crystals | |

CAS No. |

693-36-7, 31852-10-5 | |

| Record name | Distearyl thiodipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Distearyl thiodipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctadecyl thiodipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031852105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DISTEARYL THIODIPROPIONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-dioctadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Distearyl thiodipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctadecyl 3,3'-thiodipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dioctadecyl thiodipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISTEARYL THIODIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B40A12D0GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DISTEARYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

61 °C | |

| Record name | DISTEARYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Distearyl Thiodipropionate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Distearyl thiodipropionate (DSTDP) is a widely utilized thioester antioxidant known for its exceptional stabilizing properties in various organic materials.[1] This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of DSTDP, designed to equip researchers, scientists, and professionals in drug development with the requisite knowledge for its efficient production and characterization. The narrative delves into the causality behind experimental choices, emphasizing self-validating protocols and authoritative scientific grounding. Key synthesis routes, including direct esterification and transesterification, are meticulously detailed, alongside robust purification techniques such as recrystallization and chromatographic methods. This guide aims to serve as an in-depth resource, bridging theoretical principles with practical, field-proven insights.

Introduction: The Significance of this compound

This compound, with the chemical formula S(CH₂CH₂COOC₁₈H₃₇)₂, is a white crystalline powder or granule characterized by its high melting point and low volatility.[1] Its primary function is as a secondary antioxidant, effectively scavenging peroxides that are formed during the thermal oxidative degradation of polymers and other organic materials.[2] DSTDP exhibits a synergistic effect when used in conjunction with primary phenolic antioxidants, providing outstanding long-term thermal stability to a wide range of materials, including polyolefins, styrenic polymers, adhesives, and lubricants.[1]

Beyond its industrial applications in plastics and rubbers, DSTDP is also a valuable ingredient in cosmetics and personal care products, where it functions as an antioxidant to prevent the deterioration of formulations.[3][4] Furthermore, its approval as an indirect food additive underscores its favorable safety profile.[5] Given its broad utility, a thorough understanding of its synthesis and purification is paramount for ensuring high-purity material suitable for diverse and demanding applications.

Synthesis of this compound: A Mechanistic Approach

The synthesis of DSTDP primarily revolves around the formation of an ester linkage between thiodipropionic acid and stearyl alcohol. Two principal synthetic strategies are commonly employed: direct esterification and transesterification. The choice of method is often dictated by factors such as raw material availability, desired purity, and process economics.

Direct Esterification of Thiodipropionic Acid with Stearyl Alcohol

This classical approach involves the direct reaction of thiodipropionic acid with stearyl alcohol, typically in the presence of an acid catalyst to accelerate the reaction rate.[6]

Reaction Mechanism: The esterification reaction is a reversible process. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the stearyl alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the catalyst.

Figure 1: General scheme for the direct esterification of thiodipropionic acid.

Experimental Protocol: Lab-Scale Synthesis

-

Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stirrer, and a reflux condenser, charge thiodipropionic acid (1 molar equivalent) and stearyl alcohol (2.1 molar equivalents). The slight excess of stearyl alcohol helps to drive the reaction to completion.

-

Solvent and Catalyst Addition: Add a suitable solvent, such as toluene or xylene, to facilitate the azeotropic removal of water. Introduce a catalytic amount of an acid catalyst, for example, concentrated sulfuric acid or p-toluenesulfonic acid.[6]

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

-

Work-up: After cooling the reaction mixture, neutralize the acid catalyst with a base, such as sodium bicarbonate solution. Wash the organic layer with water to remove any remaining salts. Dry the organic layer over an anhydrous drying agent like sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to obtain the crude this compound.

Causality Behind Experimental Choices:

-

Dean-Stark Apparatus: The removal of water is crucial as esterification is an equilibrium-limited reaction. By continuously removing water, the equilibrium is shifted towards the product side, maximizing the yield.

-

Excess Stearyl Alcohol: Using a slight excess of one reactant ensures the complete conversion of the other, more valuable reactant.

-

Acid Catalyst: The catalyst increases the reaction rate by making the carboxylic acid more reactive towards the alcohol.

Transesterification: An Alternative Pathway

Transesterification offers an alternative route to DSTDP, often starting from a lower alkyl ester of thiodipropionic acid, such as dimethyl thiodipropionate.[7] This method can be advantageous as the starting diester is often easier to purify than thiodipropionic acid itself.

Reaction Mechanism: In this process, the lower alkyl group of the starting ester is exchanged with the stearyl group from stearyl alcohol. The reaction is typically catalyzed by a base, such as sodium methoxide, or an organometallic catalyst.[8]

Figure 2: Transesterification route for the synthesis of this compound.

Industrial Synthesis Insight:

A common industrial method for producing lower thiodipropionate diesters involves the reaction of hydrogen sulfide with a lower acrylate ester (e.g., methyl acrylate) in the presence of a weak base amine catalyst and a polar solvent.[8][9] The resulting lower diester is then subjected to transesterification with stearyl alcohol.[8][9] The reaction conditions for transesterification are typically at a temperature of 50-200°C under a pressure of (-0.099)-2 MPa.[8]

Key Considerations for Synthesis:

| Parameter | Direct Esterification | Transesterification |

| Starting Materials | Thiodipropionic Acid, Stearyl Alcohol | Lower Alkyl Thiodipropionate, Stearyl Alcohol |

| Catalyst | Acid (e.g., H₂SO₄, p-TSA) | Base (e.g., NaOCH₃) or Organometallic |

| Byproduct | Water | Lower Alcohol (e.g., Methanol) |

| Reaction Conditions | Reflux with azeotropic water removal | Elevated temperature and pressure |

Purification of this compound: Achieving High Purity

The purity of DSTDP is critical for its performance, especially in applications with stringent requirements such as food packaging and cosmetics. Common impurities include unreacted starting materials, byproducts, and residual catalyst. Several purification techniques can be employed to achieve the desired purity.

Recrystallization: The Workhorse of Purification

Recrystallization is a widely used and effective method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures.

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a solvent in which DSTDP is sparingly soluble at room temperature but highly soluble at elevated temperatures. Suitable solvents include ethanol, acetone, or mixtures thereof.[10]

-

Dissolution: Dissolve the crude DSTDP in a minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly and undisturbed. As the solution cools, the solubility of DSTDP decreases, leading to the formation of crystals.

-

Isolation of Crystals: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Self-Validating System: The effectiveness of recrystallization can be readily assessed by measuring the melting point of the purified product. A sharp melting point in the range of 63.5-68.5°C is indicative of high purity.[1]

Chromatographic Purification

For achieving very high purity or for separating closely related impurities, chromatographic techniques are invaluable.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a suitable analytical and preparative technique for DSTDP. A typical method involves a C18 column with a mobile phase consisting of acetonitrile and water, often with a small amount of acid like phosphoric acid or formic acid for mass spectrometry compatibility.[11]

References

- 1. China China this compound; Antioxidant DSTDP, ADCHEM DSTDP Manufacturer and Supplier | IPG Manufacturer, Supplier | IPG [m.ipgchem.com]

- 2. alkalisci.com [alkalisci.com]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. This compound | C42H82O4S | CID 12738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. US4231956A - Process for preparation of thioethers - Google Patents [patents.google.com]

- 8. This compound: Synthetic Method and Significance in Antioxidant Synthesis and Automobile Coatings_Chemicalbook [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. This compound | 693-36-7 [chemicalbook.com]

- 11. This compound | SIELC Technologies [sielc.com]

Spectroscopic characterization of distearyl thiodipropionate (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of Distearyl Thiodipropionate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic techniques used for the structural elucidation and characterization of this compound (DSTDP). As a widely used secondary antioxidant in various industries, including plastics, cosmetics, and lubricants, the unambiguous confirmation of its molecular structure is paramount for quality control and research applications.[1][2] This document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights for researchers, scientists, and drug development professionals.

This compound (CAS No: 693-36-7) is a thioester derived from thiodipropionic acid and stearyl alcohol. Its chemical structure consists of a central sulfur atom linked to two propionate groups, which are in turn esterified with two long-chain stearyl (C18) alcohols.[3] This symmetrical structure with long aliphatic chains gives rise to distinct and predictable spectroscopic signatures.

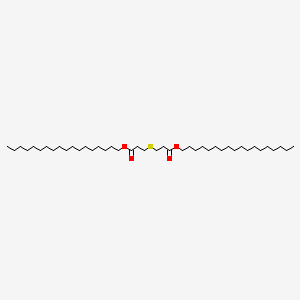

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules like DSTDP. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The Causality Behind ¹H NMR Analysis

In ¹H NMR, the chemical shift of a proton is highly sensitive to its local electronic environment.[4] For a large aliphatic molecule like DSTDP, the spectrum is dominated by signals from the two long stearyl chains. However, the key to structural confirmation lies in identifying the distinct signals of the protons closest to the electron-withdrawing ester and the thioether functional groups. These groups deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield) compared to the bulk methylene (-CH₂-) signals of the alkyl chains.[5] The integration of these signals should correspond to the number of protons in each unique environment, and their multiplicity (splitting pattern) reveals the number of neighboring protons, thus confirming the connectivity.

Data Presentation: Expected ¹H NMR Chemical Shifts

The following table summarizes the anticipated proton signals for this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃).[3]

| Assigned Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| Terminal Methyl (-CH₃) | ~ 0.88 | Triplet | 6H |

| Methylene Chain (-(CH₂)₁₅-) | ~ 1.25 | Multiplet (Broad) | 60H |

| β-Methylene to Ester O (-O-CH₂-CH₂ -) | ~ 1.63 | Multiplet | 4H |

| α-Methylene to Thioether (-S-CH₂ -) | ~ 2.85 | Triplet | 4H |

| α-Methylene to Carbonyl (-CH₂ -COO-) | ~ 2.60 | Triplet | 4H |

| α-Methylene to Ester O (-O-CH₂ -) | ~ 4.07 | Triplet | 4H |

Note: These are typical values for long-chain esters and may vary slightly based on solvent and instrument.[6]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and assign the chemical shifts.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Experience: The Causality Behind ¹³C NMR Analysis

While ¹H NMR identifies proton environments, ¹³C NMR provides a direct map of the carbon skeleton. Given the symmetry of DSTDP, the number of unique carbon signals will be half the total number of carbons in one of the identical side chains, plus the carbons of the thiodipropionate core. The chemical shift of each carbon is determined by its hybridization and proximity to electronegative atoms (O, S). The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield (~172 ppm). The carbons directly bonded to the ester oxygen and the sulfur atom are also shifted downfield relative to the aliphatic chain carbons.[7]

Data Presentation: Expected ¹³C NMR Chemical Shifts

| Assigned Carbons | Chemical Shift (δ) ppm (Predicted) |

| Carbonyl (-C =O) | ~ 171.6 |

| α-Carbon to Ester O (-O-C H₂-) | ~ 64.5 |

| α-Carbon to Thioether (-S-C H₂-) | ~ 34.5 |

| α-Carbon to Carbonyl (-C H₂-COO-) | ~ 28.9 |

| Methylene Chain (-(CH₂)₁₅-) | ~ 22.7 - 31.9 (multiple peaks) |

| Terminal Methyl (-C H₃) | ~ 14.1 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-2048 scans are typically required to achieve a good signal-to-noise ratio.

-

-

Processing: Apply Fourier transformation with exponential multiplication, followed by phase and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Infrared (IR) Spectroscopy

Expertise & Experience: The Causality Behind IR Analysis

IR spectroscopy is a rapid and reliable technique for identifying the key functional groups within a molecule.[8] Molecular bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at their characteristic frequency. For DSTDP, the most prominent and diagnostic absorption band is the carbonyl (C=O) stretch from the ester groups. This is typically a very strong and sharp peak.[9] The presence of two strong C-O stretching bands further confirms the ester functionality. The spectrum will also be dominated by intense C-H stretching and bending vibrations from the long stearyl chains. The C-S stretch is typically weak and falls in the fingerprint region, making it difficult to assign definitively.[10]

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2915-2925 | C-H Asymmetric Stretch (Aliphatic) | Strong |

| 2845-2855 | C-H Symmetric Stretch (Aliphatic) | Strong |

| ~ 1735-1750 | C=O Stretch (Ester) | Very Strong, Sharp |

| ~ 1465-1475 | C-H Bend (Methylene Scissoring) | Medium |

| ~ 1250 & ~ 1175 | C-O Stretch (Ester) | Strong |

Note: Spectra can be obtained via KBr pellet or Attenuated Total Reflectance (ATR).[11]

Experimental Protocol: Fourier Transform Infrared (FTIR-ATR)

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal (e.g., diamond or ZnSe) of the ATR accessory.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

-

Background Collection: With the ATR crystal clean, run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Analysis:

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The resulting spectrum is automatically ratioed against the background and presented in terms of absorbance or transmittance. Label the major peaks.

Mass Spectrometry (MS)

Expertise & Experience: The Causality Behind MS Analysis

Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns.[12] In Electron Ionization (EI), the molecule is bombarded with high-energy electrons, creating a molecular ion (M⁺˙) which is often unstable. For a large molecule like DSTDP, the molecular ion peak (m/z 682.6) may be weak or absent. The molecule then undergoes predictable fragmentation.[13] The most common pathways for long-chain esters are α-cleavage (cleavage of bonds adjacent to the carbonyl group) and McLafferty rearrangement.[14] The long alkyl chains will also fragment, producing a characteristic series of peaks separated by 14 Da (-CH₂-). The observed fragmentation pattern serves as a molecular fingerprint to confirm the identity of the compound.

Data Presentation: Expected Mass Fragments (Electron Ionization)

| m/z Value (Predicted) | Corresponding Fragment | Fragmentation Pathway |

| 682.6 | [C₄₂H₈₂O₄S]⁺˙ | Molecular Ion (M⁺˙) |

| 427.4 | [S(CH₂CH₂COOC₁₈H₃₇)CH₂CH₂CO]⁺ | α-cleavage (loss of -OC₁₈H₃₇) |

| 252.5 | [C₁₈H₃₆]⁺˙ | Loss of one entire side chain |

| 117.0 | [S(CH₂CH₂COOH)]⁺˙ | McLafferty rearrangement + cleavage |

| 57, 55, 43 | [C₄H₉]⁺, [C₄H₇]⁺, [C₃H₇]⁺ | Characteristic alkyl chain fragments |

Note: The base peak is often a small, stable alkyl fragment like m/z 55 or 57.[11]

Caption: Key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as chloroform or hexane.

-

Instrumentation: A GC system coupled to a mass spectrometer with an EI source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 280-300 °C.

-

Oven Program: Start at a lower temperature (e.g., 150 °C), then ramp up to a high temperature (e.g., 320 °C) to ensure elution of the high-boiling-point analyte.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 800.

-

Source Temperature: ~230 °C.

-

-

Data Analysis: Identify the chromatographic peak corresponding to DSTDP. Analyze the mass spectrum of this peak, identifying the molecular ion (if present) and the major fragment ions. Compare the obtained spectrum with a reference library if available.

Summary

The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for the comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the precise atomic connectivity and carbon-hydrogen framework. IR spectroscopy provides rapid confirmation of the essential ester functional group. Finally, mass spectrometry verifies the molecular weight and provides a fragmentation fingerprint that corroborates the overall structure. Together, these techniques deliver an unambiguous identification, ensuring the material's integrity for its intended application.

References

- 1. China China this compound; Antioxidant DSTDP, ADCHEM DSTDP Manufacturer and Supplier | IPG Manufacturer, Supplier | IPG [m.ipgchem.com]

- 2. This compound, 693-36-7 [thegoodscentscompany.com]

- 3. Page loading... [guidechem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. benchchem.com [benchchem.com]

- 7. 3,3'-THIODIPROPIONIC ACID DIMYRISTYL ESTER(16545-54-3) 13C NMR spectrum [chemicalbook.com]

- 8. rockymountainlabs.com [rockymountainlabs.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound | C42H82O4S | CID 12738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

Solid-State Characterization of Distearyl Thiodipropionate (DSTDP): A Methodological Approach to Unveiling Crystal Structure and Polymorphism

An In-Depth Technical Guide

Abstract: Distearyl thiodipropionate (DSTDP) is a widely utilized secondary antioxidant in the polymer industry, valued for its ability to decompose hydroperoxides and protect materials from thermal degradation. While its chemical efficacy is well-established, its solid-state properties—specifically its crystal structure and potential for polymorphism—remain largely unexplored in public literature. The polymorphic form of an additive can significantly influence its processability, stability, and dispersion within a polymer matrix, thereby affecting final product performance. This technical guide presents a comprehensive methodological framework for a research program aimed at the complete solid-state characterization of DSTDP. It serves as a roadmap for researchers, scientists, and formulation experts, detailing the necessary experimental workflows, from polymorph screening to structural elucidation and thermodynamic analysis. By grounding our approach in the established principles of physical chemistry and crystallography, we provide the tools to build a foundational understanding of this critical industrial additive.

Introduction: The Rationale for Studying DSTDP's Solid State

This compound (C42H82O4S) is a thioether-based antioxidant that functions by a non-radical, stoichiometric mechanism to prevent oxidative degradation in polymers like polypropylene and polyethylene. Its industrial utility is clear, but a comprehensive understanding of its material science is lacking. The arrangement of molecules in a crystal lattice dictates key physical properties, including melting point, solubility, and mechanical behavior.

The existence of multiple crystalline forms, or polymorphism , is common in long-chain organic molecules like DSTDP. Different polymorphs of the same compound can exhibit distinct properties. For a polymer additive, this could translate to:

-

Processing & Handling: One polymorph might be prone to caking or have poor flow properties, while another is more stable and easier to handle.

-

Dispersion & Solubility: The rate at which DSTDP dissolves or disperses into a polymer melt can be dependent on the crystal form, impacting its homogeneity and efficacy.

-

Thermal Stability: The melting point and degradation profile can vary between polymorphs, a critical consideration for high-temperature polymer processing.

Therefore, a thorough investigation into DSTDP's potential polymorphism is not merely an academic exercise but a crucial step in optimizing its application and ensuring batch-to-batch consistency in industrial settings. This guide outlines the logical and experimental progression for such an investigation.

A Proposed Research Workflow for DSTDP Solid-State Analysis

Given the absence of published crystal structures for DSTDP, a systematic, multi-technique approach is required. The workflow is designed to first induce and identify potential polymorphic forms, then structurally characterize them, and finally, determine their thermodynamic relationships.

}

Experimental Methodologies & Protocols

This section details the core experimental protocols. The causality behind each choice is explained to provide a deeper understanding of the experimental design.

Polymorph Screening: The Search for New Forms

The goal of screening is to subject DSTDP to a wide range of energetic conditions to encourage the nucleation and growth of different crystalline arrangements.

Protocol 3.1.1: Solvent-Based Crystallization

-

Rationale: The polarity, hydrogen bonding capability, and evaporation rate of a solvent directly influence molecular assembly during crystallization. A broad screen increases the probability of discovering different polymorphs.

-

Methodology:

-

Prepare saturated solutions of DSTDP at an elevated temperature (e.g., 50 °C) in a diverse panel of at least 12 solvents (e.g., hexane, acetone, ethanol, ethyl acetate, toluene, dichloromethane, etc.).

-

Aliquot the solutions into separate vials for different cooling protocols:

-

Fast Cool: Place vials directly into an ice bath.

-

Slow Cool: Allow vials to cool to room temperature on the benchtop.

-

Slow Evaporation: Cover vials with perforated foil and leave at ambient temperature.

-

-

Collect all solid precipitates via vacuum filtration.

-

Analyze each resulting solid sample immediately by Powder X-ray Diffraction (PXRD) to identify unique crystalline forms.

-

Primary Characterization: Identifying and Differentiating Forms

Once screening yields different solid forms, the primary task is to confirm they are true polymorphs and not solvates or amorphous material.

Protocol 3.2.1: Powder X-Ray Diffraction (PXRD) Analysis

-

Rationale: PXRD is the definitive tool for identifying crystalline phases. Each polymorph will produce a unique diffraction pattern, a "fingerprint" based on its crystal lattice.

-

Methodology:

-

Gently grind a small amount of each sample from the screening experiments to ensure random crystal orientation.

-

Mount the powder on a zero-background sample holder.

-

Collect a diffraction pattern over a 2θ range of 2° to 40° using a standard laboratory diffractometer (e.g., with Cu Kα radiation).

-

Compare the resulting patterns. Overlapping patterns indicate the same form. Unique patterns suggest the discovery of a new polymorph or a solvate.

-

Protocol 3.2.2: Thermal Analysis with Differential Scanning Calorimetry (DSC)

-

Rationale: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify melting points, solid-solid phase transitions, and to establish the thermodynamic relationship between polymorphs according to Burger's rules of phase transition.

-

Methodology:

-

Accurately weigh 2-5 mg of each unique sample (as identified by PXRD) into an aluminum DSC pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to well above its melting point (e.g., 25 °C to 100 °C).

-

Analyze the resulting thermogram for endothermic (melting, solid-solid transition) and exothermic (crystallization) events.

-

The melting point is determined from the onset of the melting endotherm. A sharp endotherm indicates a pure crystalline substance.

-

Table 1: Hypothetical Characterization Data for Two DSTDP Polymorphs

The following table illustrates the type of data expected from the primary characterization of two hypothetical DSTDP polymorphs, Form I and Form II.

| Parameter | Hypothetical Form I | Hypothetical Form II | Technique |

| PXRD Peaks (2θ°) | 5.5°, 11.0°, 16.5°, 22.1° | 6.2°, 8.9°, 18.0°, 24.5° | PXRD |

| Melting Point (Tonset) | 65.5 °C | 61.0 °C | DSC |

| Heat of Fusion (ΔHfus) | 180 J/g | 155 J/g | DSC |

| FTIR C=O Stretch (cm-1) | 1735 cm-1 | 1742 cm-1 | FTIR |

| Thermodynamic Relationship | Thermodynamically stable form at room temperature | Metastable form | Based on Heat of Fusion Rule |

Note: This data is illustrative and not based on published experimental results.

Definitive Structural Elucidation: Single-Crystal X-Ray Diffraction (SCXRD)

While PXRD identifies a polymorph, SCXRD reveals its atomic-level structure.

Protocol 4.0.1: Crystal Growth and Structure Solution

-

Rationale: Obtaining a single crystal of sufficient size and quality is essential. The detailed 3D structure allows for the unambiguous determination of molecular conformation, packing arrangement, and intermolecular interactions (e.g., van der Waals forces) that define the polymorph.

-

Methodology:

-

Crystal Growth: Systematically repeat the solvent crystallization experiments (Protocol 3.1.1) that yielded the desired polymorph, but on a larger scale and with very slow cooling or evaporation to encourage the growth of larger single crystals.

-

Crystal Selection: Identify a suitable crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.

-

Data Collection: Place the crystal in a single-crystal diffractometer. A full sphere of diffraction data is collected by rotating the crystal in a cold stream of nitrogen (to minimize thermal motion).

-

Structure Solution & Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved and refined using specialized software (e.g., SHELX, Olex2) to yield a final model of the atomic positions, bond lengths, and angles.

-

}

Conclusion and Future Outlook

This guide proposes a rigorous, phase-appropriate framework for the complete solid-state characterization of this compound. By systematically applying the techniques of polymorph screening, powder and single-crystal X-ray diffraction, and thermal analysis, researchers can move from a state of no structural knowledge to a comprehensive understanding of DSTDP's crystalline landscape.

The discovery and characterization of DSTDP polymorphs would provide invaluable knowledge for:

-

Process Chemistry: Enabling the targeted crystallization of the most stable or desirable form.

-

Formulation Science: Informing the selection of polymorphs with optimal properties for dispersion and stability in specific polymer grades.

-

Quality Control: Establishing PXRD and DSC specifications to ensure batch consistency of the raw material.

Executing this research program would fill a significant knowledge gap in the material science of a critical industrial chemical, ultimately leading to improved product performance and manufacturing efficiency.

Solubility profile of distearyl thiodipropionate in various organic solvents

An In-Depth Technical Guide to the Solubility Profile of Distearyl Thiodipropionate in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This compound (DSTDP), a widely utilized antioxidant and stabilizer in the polymer and food industries, exhibits a solubility profile that is critical to its application and efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of DSTDP in a range of organic solvents. Moving beyond a simple tabulation of data, this document elucidates the theoretical underpinnings of solubility, presents a detailed experimental protocol for its determination via the isothermal saturation method, and offers insights into the practical implications of its solubility characteristics. By equipping researchers, scientists, and drug development professionals with both the foundational knowledge and the practical methodology, this guide serves as an essential resource for the effective formulation and application of this compound.

Introduction to this compound and Its Industrial Significance

This compound (DSTDP) is a thioether-based antioxidant, characterized by the chemical formula C₄₂H₈₂O₄S. Its primary function is to inhibit oxidative degradation in various materials, thereby extending their shelf life and maintaining their physical properties. In the polymer industry, DSTDP is a key additive in plastics such as polypropylene and polyethylene, where it acts as a secondary antioxidant, decomposing hydroperoxides generated during the auto-oxidation cycle. Its application also extends to the food industry, where it is used as a preservative to prevent the spoilage of fats and oils.

The effectiveness of DSTDP in these applications is intrinsically linked to its solubility in the host matrix. Proper dissolution ensures a homogeneous distribution of the antioxidant, which is paramount for achieving uniform protection against degradation. Conversely, poor solubility can lead to localized concentrations, phase separation, and ultimately, a compromised performance of the end product. Therefore, a thorough understanding of the solubility profile of DSTDP in relevant organic solvents is not merely an academic exercise but a critical aspect of process development and quality control.

Theoretical Framework of Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The solubility of DSTDP, a largely nonpolar molecule due to its long stearyl chains, is expected to be higher in nonpolar organic solvents.

The thermodynamic process of dissolution can be described by the Gibbs free energy change (ΔG_sol):

ΔG_sol = ΔH_sol - TΔS_sol

For dissolution to be spontaneous, ΔG_sol must be negative. The enthalpy of solution (ΔH_sol) represents the energy difference between the lattice energy of the solid DSTDP and the solvation energy released when its molecules interact with the solvent. The entropy of solution (ΔS_sol) is generally positive as the dissolved solute molecules are more disordered than in the solid lattice.

Experimental Determination of Solubility: The Isothermal Saturation Method

The isothermal saturation method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity grade)

-

A selection of organic solvents (e.g., hexane, toluene, acetone, ethanol, ethyl acetate)

-

Analytical balance (± 0.0001 g)

-

Constant temperature water bath or incubator

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Step-by-Step Experimental Protocol

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into several glass vials. The excess is crucial to ensure that saturation is reached.

-

Add a known volume of the selected organic solvent to each vial. .

-

-

Equilibration:

-

Place the sealed vials in a constant temperature water bath or incubator set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved DSTDP remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of DSTDP in the solvent at the specified temperature, typically expressed in g/100 mL or mg/mL.

-

Repeat the experiment at least three times to ensure the reproducibility of the results and report the average solubility with the standard deviation.

-

Experimental Workflow Diagram

Caption: Isothermal Saturation Method Workflow for DSTDP Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Illustrative Template)

| Solvent | Solvent Polarity Index | Solubility ( g/100 mL) ± SD |

| n-Hexane | 0.1 | Experimental Data |

| Toluene | 2.4 | Experimental Data |

| Dichloromethane | 3.1 | Experimental Data |

| Ethyl Acetate | 4.4 | Experimental Data |

| Acetone | 5.1 | Experimental Data |

| Ethanol | 5.2 | Experimental Data |

| Methanol | 6.6 | Experimental Data |

| Water | 10.2 | Insoluble |

Note: The Solvent Polarity Index values are approximate and can vary slightly depending on the scale used. The solubility data should be populated with the results from the experimental protocol outlined in Section 3.

The results are expected to show a higher solubility of DSTDP in nonpolar solvents like hexane and toluene, and lower solubility in more polar solvents like ethanol and methanol, in line with the "like dissolves like" principle. Its insolubility in water is a key characteristic.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of DSTDP and should be carefully controlled during experimental determination and considered during formulation:

-

Temperature: The solubility of solids in liquids generally increases with temperature. This is because the dissolution process is often endothermic (ΔH_sol > 0). For industrial applications, determining the solubility at various processing temperatures is crucial.

-

Solvent Purity: The presence of impurities in the solvent can alter its polarity and other properties, thereby affecting the solubility of DSTDP.

-

Polymorphism: this compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile. It is important to characterize the solid form of the DSTDP being used.

Safety and Handling Considerations

When conducting solubility studies with this compound and organic solvents, it is imperative to adhere to standard laboratory safety practices.

-

Consult the Safety Data Sheet (SDS) for DSTDP and each solvent before use.

-

Work in a well-ventilated fume hood to avoid inhalation of solvent vapors.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The solubility profile of this compound is a critical parameter that dictates its performance as an antioxidant in various industrial applications. This technical guide has provided a comprehensive overview of the theoretical principles governing its solubility and a detailed, practical protocol for its experimental determination. By following the methodologies outlined herein, researchers and formulation scientists can generate accurate and reliable solubility data, leading to a more informed selection of solvents and improved product performance. The provided framework for data presentation and the discussion on influencing factors further empower the user to interpret and apply this critical information effectively.

Thermal decomposition pathway of distearyl thiodipropionate

An In-Depth Technical Guide to the Thermal Decomposition Pathway of Distearyl Thiodipropionate (DSTDP)

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound (DSTDP), a thioester-based secondary antioxidant, is a critical additive in the stabilization of polymeric materials against thermo-oxidative degradation. While its role as a hydroperoxide decomposer is well-established, a comprehensive understanding of its own thermal decomposition pathway is paramount for optimizing processing conditions, predicting material lifetime, and ensuring product safety. This guide provides a detailed examination of the thermal degradation of DSTDP, synthesizing its antioxidant mechanism with its behavior at elevated temperatures. We will explore the proposed decomposition pathways, the analytical methodologies required for their elucidation, and the synergistic interplay with primary antioxidants that defines its industrial utility.

Introduction: The Role and Function of DSTDP

This compound (CAS No. 693-36-7) is an organosulfur compound widely used as a secondary, or hydroperoxide-decomposing, antioxidant.[1] Structurally, it is the dioctadecyl ester of 3,3'-thiodipropionic acid, featuring a central sulfur atom bridged by two propionate groups, each esterified with a long-chain stearyl alcohol. This molecular architecture imparts high thermal stability, low volatility, and excellent compatibility with a range of polymers, including polyolefins (polyethylene, polypropylene), styrenic polymers (ABS, HIPS), synthetic rubbers, and adhesives.[2][3]

DSTDP's primary function is not to directly scavenge free radicals, a role fulfilled by primary antioxidants like hindered phenols.[4] Instead, it targets and neutralizes hydroperoxides (ROOH), which are unstable intermediates formed during the auto-oxidation cycle of polymers.[1][5] If left unchecked, these hydroperoxides decompose into highly reactive alkoxy (RO•) and hydroxy (•OH) radicals, which propagate the degradation chain reaction, leading to chain scission, discoloration, and loss of mechanical properties.[5][6] DSTDP catalytically decomposes these hydroperoxides into stable, non-radical alcohol species, thereby interrupting the degradation cycle and protecting the polymer matrix.[4]

The Synergistic Partnership with Primary Antioxidants

The true power of DSTDP is unlocked when it is used in combination with primary antioxidants.[5] This "synergistic effect" provides a comprehensive stabilization system where the primary antioxidant terminates the radical chain by donating a hydrogen atom, and DSTDP removes the peroxide fuel for new radical formation.[4][5] This dual-action approach is significantly more effective than using either antioxidant alone, providing enhanced long-term thermal stability during both high-temperature processing and the service life of the end-product.[3][5]

The Thermal Decomposition Pathway of DSTDP

While DSTDP imparts thermal stability, it is not immune to decomposition at sufficiently high temperatures, particularly those encountered during aggressive polymer processing. When heated to decomposition, DSTDP is known to emit toxic fumes of sulfur oxides (SOx).[7] The core of its decomposition lies in the cleavage of the thioester functional groups.

A proposed pathway, based on the chemical structure of DSTDP, involves the following stages:

-

Initial Cleavage: The C-S bonds in the thioether linkage are the most likely points of initial thermal scission. This homolytic cleavage would generate sulfur-centered radicals and carbon-centered radicals.

-

Ester Group Decomposition: Concurrently or subsequently, the ester linkages can undergo thermal decomposition. This can lead to the formation of stearyl alcohol and derivatives of thiodipropionic acid.

-

Radical Propagation and Termination: The radicals formed can participate in a series of complex reactions, including hydrogen abstraction, disproportionation, and recombination.

-

Formation of Volatile Products: The ultimate decomposition products are expected to include a mixture of sulfur compounds (e.g., SO₂, H₂S), long-chain alkenes (from the stearyl chains), stearyl alcohol, and various carboxylic acid derivatives.

The following diagram illustrates a simplified, proposed pathway for the thermal decomposition of DSTDP.

References

- 1. innospk.com [innospk.com]

- 2. Preserving Performance: Exploring Plastic and Rubber Antioxidant DSTDP [univook.com]

- 3. This compound, 693-36-7 [thegoodscentscompany.com]

- 4. longchangchemical.com [longchangchemical.com]

- 5. nbinno.com [nbinno.com]

- 6. How Antioxidant DSTDP Protects Against Thermal and Oxidative Degradation [univook.com]

- 7. This compound | C42H82O4S | CID 12738 - PubChem [pubchem.ncbi.nlm.nih.gov]

Distearyl thiodipropionate CAS 693-36-7 physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of Distearyl Thiodipropionate (CAS 693-36-7)

Introduction

This compound (DSTDP), identified by CAS number 693-36-7, is a thioester-based antioxidant with a significant role in the chemical and manufacturing industries.[1] It functions primarily as a secondary, or hydroperoxide-decomposing, antioxidant.[2][3] Its high molecular weight, low volatility, and excellent thermal stability make it an indispensable additive for protecting organic polymers from thermal-oxidative degradation during high-temperature processing and throughout their service life.[4] This guide provides a comprehensive overview of the core physicochemical properties, synthesis, mechanism of action, and analytical methodologies relevant to DSTDP for researchers and drug development professionals.

Chemical Identity and Molecular Structure

DSTDP is an organosulfur compound derived from the esterification of thiodipropionic acid with stearyl alcohol.[5] Its molecular structure consists of a central sulfur atom linked to two propionate chains, each terminating in an eighteen-carbon stearyl ester group. This long, difunctional aliphatic structure is key to its physical properties and compatibility with non-polar polymer matrices.

-

IUPAC Name: Dioctadecyl 3,3'-thiodipropanoate[6]

-

Synonyms: Distearyl 3,3′-thiodipropionate, Thiodipropionic acid distearyl ester, Antioxidant DSTDP[6][7]

-

Molecular Formula: C₄₂H₈₂O₄S[6]

Caption: Chemical structure of this compound.

Core Physicochemical Properties

DSTDP is a white to yellowish, waxy solid at room temperature, a physical form that facilitates its handling and incorporation into various materials.[5] Its key properties are summarized below.

| Property | Value | Source(s) |

| Appearance | White to off-white/yellowish crystalline powder, flakes, or solid. | [5][10] |

| Melting Point | 63 - 69 °C | [6] |

| Boiling Point | ~665 - 705 °C (estimated) | [4][6] |

| Density | ~0.90 - 0.998 g/cm³ at 20 °C (estimated) | [6] |

| Flash Point | ~237 - 324 °C | [4][6] |

| Water Solubility | Insoluble (<0.001 g/L at 20 °C) | [9][11] |

| Solvent Solubility | Soluble in benzene, toluene, chloroform, carbon tetrachloride. Insoluble in acetone, ethanol. | [6] |

| LogP (o/w) | ~17.7 - 18.0 (estimated) | [4][6] |

| Stability | Stable under standard ambient conditions. | [11] |

Synthesis and Mechanism of Antioxidant Action

Synthesis Pathway

DSTDP is commercially produced through the esterification of thiodipropionic acid with stearyl alcohol (n-octadecanol).[5] An alternative synthetic route involves the reaction of hydrogen sulfide with a lower acrylate ester, followed by transesterification with stearyl alcohol.[1][12] This latter method is noted for its efficiency and cost-effectiveness.[1] The transesterification of dimethylthiodipropionate with stearyl alcohol is a particularly useful pathway for producing high-purity DSTDP.[13]

Mechanism of Action: Peroxide Decomposition

Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals, DSTDP is a secondary antioxidant that targets hydroperoxides (ROOH), which are formed during the initial stages of oxidative degradation.[3][14] The thioether moiety is the active site, which decomposes hydroperoxides into stable, non-radical products, primarily alcohols.[2] This action prevents the homolytic cleavage of hydroperoxides into highly reactive alkoxy (RO•) and hydroxy (•OH) radicals, thereby interrupting the auto-oxidative cycle and providing long-term thermal stability.[4]

Caption: DSTDP's role in interrupting the polymer auto-oxidation cycle.

This synergistic relationship, where the primary antioxidant traps initial radicals and the secondary antioxidant removes the hydroperoxides they form, is the cornerstone of effective polymer stabilization.[2]

Applications

DSTDP's properties make it highly versatile. It is widely used in:

-

Polymers and Plastics: It is a key stabilizer for polyolefins (polypropylene, polyethylene), ABS, PVC, HIPS, nylon, and synthetic rubbers, enhancing their thermal and oxidative stability.[3]

-

Cosmetics and Personal Care: Used as an antioxidant to prevent the degradation of oils and fats in formulations like creams, lotions, and makeup.[5]

-

Lubricants and Greases: It acts as a preservative and stabilizer in industrial lubricants, greases, and oils by preventing oxidative breakdown at high temperatures.[14]

-

Adhesives and Sealants: It is incorporated to maintain the integrity and extend the lifespan of adhesive formulations.

-

Food Contact Materials: DSTDP is approved by the FDA as an indirect food additive for use in adhesives and components of coatings intended for food contact.[6]

Experimental Protocols

Protocol 1: Determination of Melting Point (Waxy Solid)

This protocol is adapted from standard capillary and temperature variation test methods for waxy solids.[15][16]

Objective: To determine the melting point range of DSTDP.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer or temperature probe

-

Mortar and pestle

-

Heating medium (silicone oil or water bath)

-

Stirrer

Procedure:

-

Sample Preparation: Ensure the DSTDP sample is dry. Gently grind a small amount of the white crystalline solid into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of DSTDP into the tube. Pack the powder down by tapping the sealed end on a hard surface until a column of 2-3 mm of packed material is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the melting point apparatus, ensuring the sample is aligned with the heating block or immersion heater. The thermometer bulb should be positioned parallel to the capillary tube.[15]

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate (5-10 °C/min) can be used to find an approximate melting range.

-

Determination: For an accurate measurement, repeat the experiment with a fresh sample. Heat rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.[15]

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Validation: Perform the measurement in triplicate to ensure reproducibility. The average of the recorded ranges should be reported.

Caption: Workflow for Melting Point Determination.

Protocol 2: Qualitative Solubility Assessment

Objective: To verify the solubility profile of DSTDP in various solvents.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Graduated cylinders or pipettes

-

Vortex mixer or stirring rods

-

Solvents: Deionized water, benzene, ethanol, acetone, chloroform

Procedure:

-

Preparation: Label five test tubes with the names of the solvents.

-

Dispensing: Add 3 mL of each respective solvent to the corresponding test tube.

-

Sample Addition: Add approximately 10-20 mg of DSTDP to each test tube.

-

Mixing: Vigorously agitate each tube using a vortex mixer for 30 seconds or stir with a clean glass rod for 1 minute.

-

Observation: Observe each tube against a contrasting background. Record whether the solid has completely dissolved, partially dissolved, or remained insoluble.

-

Classification:

-

Soluble: No visible solid particles.

-

Slightly Soluble: Most of the solid has dissolved, but some particles remain.

-

Insoluble: The solid remains largely undissolved.

-

-

Validation: The expected outcome is solubility in non-polar solvents like benzene and chloroform, and insolubility in polar solvents like water and ethanol.[6]

Stability and Safety Profile

Chemical Stability

DSTDP is chemically stable under normal storage conditions, which are typically a cool, dry place in a tightly closed container.[17] Its thioether linkage is robust under neutral conditions but provides the necessary reactivity for peroxide decomposition at elevated temperatures.[14][18] This inherent stability is critical for its function, as it must endure storage and formulation before being activated by the conditions of polymer degradation.[5]

Safety and Handling

The safety profile of DSTDP is well-documented. While some safety data sheets (SDS) classify it as non-hazardous, others indicate potential for mild irritation.[10][19]

-

Acute Effects: May cause slight skin, eye, and respiratory tract irritation upon contact with dust.[8][10] Ingestion is not considered a significant hazard in normal industrial use.[10]

-

Chronic Effects: No carcinogenic effects have been identified by major regulatory bodies.[10]

-

Handling: Standard industrial hygiene practices should be observed.[19] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid dust inhalation and direct contact.[8]

-

Decomposition: When heated to decomposition, it can emit toxic fumes of sulfur oxides (SOx).[6]

Conclusion

This compound is a high-performance secondary antioxidant with a well-defined set of physicochemical properties that make it exceptionally suited for the stabilization of polymers, cosmetics, and lubricants. Its waxy solid form, high melting point, low volatility, and insolubility in water contribute to its ease of handling and effectiveness in non-polar systems. The core of its functionality lies in the thioether linkage, which catalytically decomposes harmful hydroperoxides into stable products, thereby providing crucial long-term heat stability. A thorough understanding of these properties, as detailed in this guide, is essential for its effective application in research and industrial settings.

References

- 1. Page loading... [guidechem.com]

- 2. Applications of this compound as an Antioxidant_Chemicalbook [chemicalbook.com]

- 3. Preserving Performance: Exploring Plastic and Rubber Antioxidant DSTDP [univook.com]

- 4. This compound, 693-36-7 [thegoodscentscompany.com]

- 5. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. This compound | 693-36-7 [chemicalbook.com]

- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

- 9. This compound | C42H82O4S | CID 12738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. camsi-x.com [camsi-x.com]

- 11. Page loading... [wap.guidechem.com]

- 12. This compound: Synthetic Method and Significance in Antioxidant Synthesis and Automobile Coatings_Chemicalbook [chemicalbook.com]

- 13. US4231956A - Process for preparation of thioethers - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

- 15. Education Is The Key To Success: Chemistry Practicals For Class IX (Science Group) - Experiment No. 2: To determine the melting point of a given solidSSC Part 1 and 2 [iqbaljahanakademy.blogspot.com]

- 16. ajer.org [ajer.org]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdn.chemservice.com [cdn.chemservice.com]

A Comprehensive Technical Guide to the Synthesis and Qualification of High-Purity Distearyl Thiodipropionate for Analytical Standards

Abstract

This technical guide provides a detailed methodology for the synthesis, purification, and analytical qualification of high-purity distearyl thiodipropionate (DSTDP). Intended for researchers, scientists, and professionals in drug development and materials science, this document outlines the critical experimental parameters and the scientific rationale behind each step. The objective is to produce DSTDP that meets the stringent purity requirements for use as an analytical standard. The protocols described herein are designed to be self-validating, ensuring the production of a reliable and well-characterized reference material.

Introduction: The Role of High-Purity DSTDP

This compound (DSTDP), with the chemical formula S(CH₂CH₂COOC₁₈H₃₇)₂, is a thioether-type antioxidant widely utilized as a secondary stabilizer in various polymers, including polyolefins and ABS resins, as well as in lubricating oils and cosmetics.[1] Its primary function is to scavenge peroxides that are formed during the thermal-oxidative degradation of materials.[2] In the context of analytical chemistry and quality control, the availability of high-purity DSTDP is paramount for the accurate quantification and identification of this additive in various matrices. The United States Pharmacopeia (USP) lists DSTDP as a reference standard, underscoring its importance in regulated industries.[3] This guide provides a comprehensive framework for the de novo synthesis and rigorous characterization of DSTDP to an analytical standard grade.

Synthesis of this compound

The most direct and widely employed method for synthesizing DSTDP is the Fischer-Speier esterification of thiodipropionic acid with stearyl alcohol.[4][5] This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.

Underlying Principles of Esterification

The esterification reaction is a reversible process. To drive the equilibrium towards the formation of the ester, it is essential to either use an excess of one reactant (typically the less expensive one) or to remove one of the products (usually water) as it is formed. In the synthesis of DSTDP, the removal of water is the preferred strategy to achieve a high yield. The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Experimental Protocol: Synthesis of DSTDP

Materials:

-

Thiodipropionic acid (≥98%)

-

Stearyl alcohol (≥99%)

-

Concentrated sulfuric acid (98%)

-

Toluene (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 500 mL round-bottom flask, add thiodipropionic acid (1 mole equivalent) and stearyl alcohol (2.2 mole equivalents).

-

Add toluene to the flask to create a slurry that can be efficiently stirred.

-

Carefully add concentrated sulfuric acid (0.02 mole equivalents) to the reaction mixture as a catalyst.

-

Assemble the Dean-Stark apparatus and reflux condenser on the flask. Fill the Dean-Stark trap with toluene.

-

Heat the reaction mixture to reflux with vigorous stirring. The azeotropic mixture of toluene and water will begin to collect in the Dean-Stark trap.

-

Continue the reflux until no more water is collected in the trap, which typically takes 4-6 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude DSTDP.

Caption: Workflow for the synthesis of crude this compound.

Purification of this compound

The crude DSTDP obtained from the synthesis will contain unreacted starting materials, by-products, and residual catalyst. Recrystallization is a highly effective technique for purifying nonvolatile organic solids like DSTDP.[6][7] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[8]

Solvent Selection for Recrystallization